molecular formula C32H28N2O2 B13705620 Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate

Cat. No.: B13705620
M. Wt: 472.6 g/mol
InChI Key: YFYVLGJPRHSKCH-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring followed by the introduction of the trityl group and subsequent esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(3,5-Dimethyl-1-trityl-1H-pyrazol-4-yl)benzoate can be compared with other pyrazole derivatives, such as:

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Trityl-1H-pyrazole: Another trityl-substituted pyrazole with different functional groups.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: A more complex pyrazole derivative with additional heterocyclic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 2-(3,5-dimethyl-1-tritylpyrazol-4-yl)benzoate

InChI

InChI=1S/C32H28N2O2/c1-23-30(28-21-13-14-22-29(28)31(35)36-3)24(2)34(33-23)32(25-15-7-4-8-16-25,26-17-9-5-10-18-26)27-19-11-6-12-20-27/h4-22H,1-3H3

InChI Key

YFYVLGJPRHSKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC=CC=C5C(=O)OC

Origin of Product

United States

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